![molecular formula C11H7ClN2O B2658061 2-[(3-Chloro-4-methoxyphenyl)methylidene]propanedinitrile CAS No. 362721-80-0](/img/structure/B2658061.png)
2-[(3-Chloro-4-methoxyphenyl)methylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Chloro-4-methoxyphenyl)methylidene]propanedinitrile is a chemical compound with the CAS Number: 362721-80-0. It has a molecular weight of 218.64 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(3-chloro-4-methoxybenzylidene)malononitrile . The InChI code is 1S/C11H7ClN2O/c1-15-11-3-2-8(5-10(11)12)4-9(6-13)7-14/h2-5H,1H3 . This information can be used to derive the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 218.64 . The IUPAC name is 2-(3-chloro-4-methoxybenzylidene)malononitrile and the InChI code is 1S/C11H7ClN2O/c1-15-11-3-2-8(5-10(11)12)4-9(6-13)7-14/h2-5H,1H3 .Scientific Research Applications
Regioselective Synthesis and Natural Product Analogues
Research demonstrates the use of related chemical structures in the regioselective synthesis of 1,7-dioxaspiro[4.4]nonanes, which are precursors to a variety of natural product analogues. The synthesis process involves the use of trimethylenemethane dianion synthons, highlighting the compound's utility in creating complex molecular architectures found in natural products (Alonso et al., 2005).
Coordination Compounds and Material Properties
The formation of coordination compounds from derivatives of the compound with metals such as copper(II) has been investigated. These studies explore the compound's ability to form complex structures with metals, which could have implications for material science and catalysis (Gulea et al., 2013).
Spectroscopic Analysis and Conformational Studies
Spectroscopic and NMR analysis of methoxymethylene- and methoxyethylidene- propanedinitriles has provided detailed insights into their molecular conformations. These studies are fundamental for understanding the chemical behavior and potential applications of these compounds in various fields, including organic synthesis and materials science (Gatial et al., 1997).
Synthetic Applications and Biological Studies
Research into salen-type compounds related to 2-[(3-Chloro-4-methoxyphenyl)methylidene]propanedinitrile has shown their potential in synthetic applications and biological studies. These compounds have been characterized and investigated for their binding to DNA and antimicrobial activity, demonstrating the compound's relevance in biomedical research (Inba et al., 2013).
Photoinduced Electron Transfer and Organic Synthesis
The compound's derivatives have also been studied in the context of photoinduced electron transfer, leading to novel rearrangements. This research provides a foundation for understanding the photophysical properties of such compounds and their applications in organic synthesis (Ikeda et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
2-[(3-chloro-4-methoxyphenyl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c1-15-11-3-2-8(5-10(11)12)4-9(6-13)7-14/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSBZPPHACAHRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone](/img/structure/B2657979.png)
![2,4-dichloro-N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2657981.png)
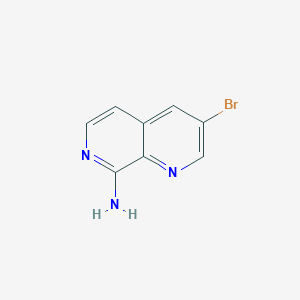
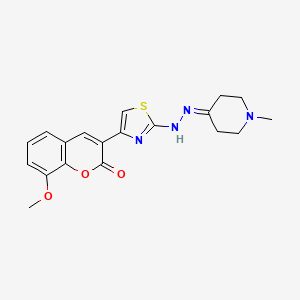
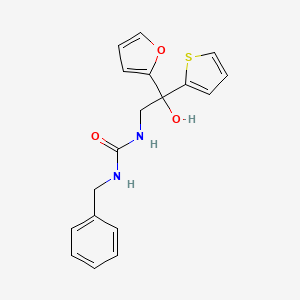

![N-{[4-fluoro-2-(4-fluorophenyl)phenyl]sulfamoyl}acetamide](/img/structure/B2657988.png)
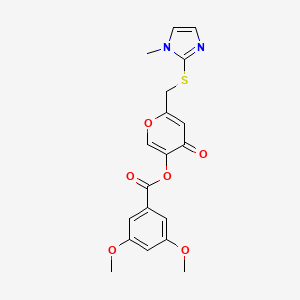

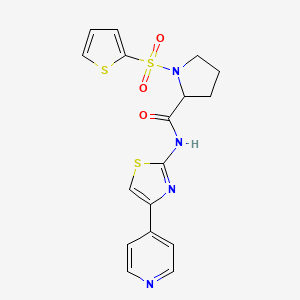
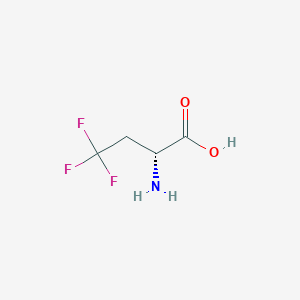
![2-{2-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-1-yl}-1,3-benzoxazole](/img/structure/B2657995.png)
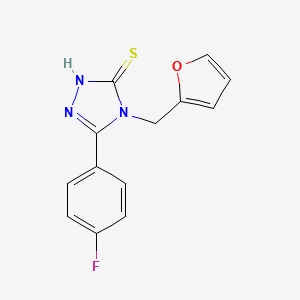
![3,4,5-trimethoxy-N-[[5-methylsulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2658001.png)
